2-amino-N-methylhexanamidehydrochloride
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Overview
Description
2-amino-N-methylhexanamidehydrochloride is a chemical compound with the molecular formula C7H17ClN2O. It is a derivative of hexanamide, featuring an amino group and a methyl group attached to the hexanamide backbone. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-methylhexanamidehydrochloride typically involves the alkylation of hexanamide with methylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
Hexanamide+Methylamine→2-amino-N-methylhexanamide
The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, which enhances its stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-methylhexanamidehydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Formation of oxides and hydroxylamines.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted amides and other derivatives.
Scientific Research Applications
2-amino-N-methylhexanamidehydrochloride is utilized in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-N-methylhexanamidehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methylhexanamine: A structurally similar compound with stimulant properties.
Amphetamines: Share similar amine functional groups and exhibit sympathomimetic effects.
Sympathomimetic Amines: A class of compounds that mimic the actions of endogenous neurotransmitters.
Uniqueness
2-amino-N-methylhexanamidehydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in scientific research.
Properties
Molecular Formula |
C7H17ClN2O |
---|---|
Molecular Weight |
180.67 g/mol |
IUPAC Name |
2-amino-N-methylhexanamide;hydrochloride |
InChI |
InChI=1S/C7H16N2O.ClH/c1-3-4-5-6(8)7(10)9-2;/h6H,3-5,8H2,1-2H3,(H,9,10);1H |
InChI Key |
GEKITBCXGBOWLI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)NC)N.Cl |
Origin of Product |
United States |
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